

Application Notes and Protocols: Synthesis of Salicylidene-2-aminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salicylidene2-aminopyridine

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Salicylidene-2-aminopyridine, a Schiff base ligand with significant applications in coordination chemistry and potential pharmacological activities. The synthesis is achieved through the condensation reaction of salicylaldehyde and 2-aminopyridine. This protocol outlines two common methods: reflux and room temperature synthesis. Included are comprehensive procedures, characterization data, and a graphical representation of the synthesis workflow.

Introduction

Salicylidene-2-aminopyridine, also known as N-salicylidene-2-aminopyridine, is a Schiff base compound formed from the condensation of salicylaldehyde and 2-aminopyridine.^[1] These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) and are of significant interest due to their ability to form stable complexes with various metal ions.^[1] The resulting metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. The synthesis of Salicylidene-2-aminopyridine is a straightforward and common procedure in many organic and inorganic chemistry laboratories.

Chemical Reaction

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Salicylidene-2-aminopyridine

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[2] [3]
Molecular Weight	198.22 g/mol	[2] [3] [4]
Appearance	Yellow-orange crystals	[5] [6]
Melting Point	60-64 °C	[5] [6]
Yield (Reflux)	33-35%	[5] [6]
Yield (Grinding)	Not specified, but generally a green method	[2]
¹ H NMR (CDCl ₃)	δ 6.91-8.51 (m, 8H, Ar-H), 9.41 (s, 1H, CH=N), 13.41 (s, 1H, OH)	[5] [6]
IR (cm ⁻¹)	~3434 (O-H), ~1615 (C=N), ~1590 (C=C), ~1280 (C-O)	[5] [6]

Experimental Protocols

Two primary methods for the synthesis of Salicylidene-2-aminopyridine are detailed below.

Method 1: Synthesis under Reflux

This is the most common method and generally provides higher yields.[\[1\]](#)

Materials:

- Salicylaldehyde (2.45 g, 20 mmol)
- 2-Aminopyridine (1.88 g, 20 mmol)
- Ethanol (20 mL)
- Formic acid (2 drops, optional catalyst)[\[5\]](#)

- Round-bottom flask (100 mL)
- Condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (Büchner funnel, filter paper)
- Ethanol-hexane mixture (1:1) for recrystallization

Procedure:

- In a 100 mL round-bottom flask, dissolve 1.88 g (20 mmol) of 2-aminopyridine in 10 mL of ethanol with stirring.
- To this solution, add a solution of 2.45 g (20 mmol) of salicylaldehyde in 10 mL of ethanol.
- Add two drops of formic acid to the reaction mixture.^[5]
- Attach a condenser to the flask and reflux the mixture with continuous stirring for 6 hours.^[5]
- After the reflux period, allow the mixture to cool to room temperature.
- The resulting precipitate is collected by filtration using a Büchner funnel.
- Recrystallize the crude product from an ethanol-hexane (1:1) mixture to obtain pure yellow-orange crystals.^{[5][6]}
- Dry the crystals in a desiccator and record the yield and melting point.

Method 2: Room Temperature Synthesis (Solvent-Free Grinding)

This method is a greener alternative to the reflux method.^[2]

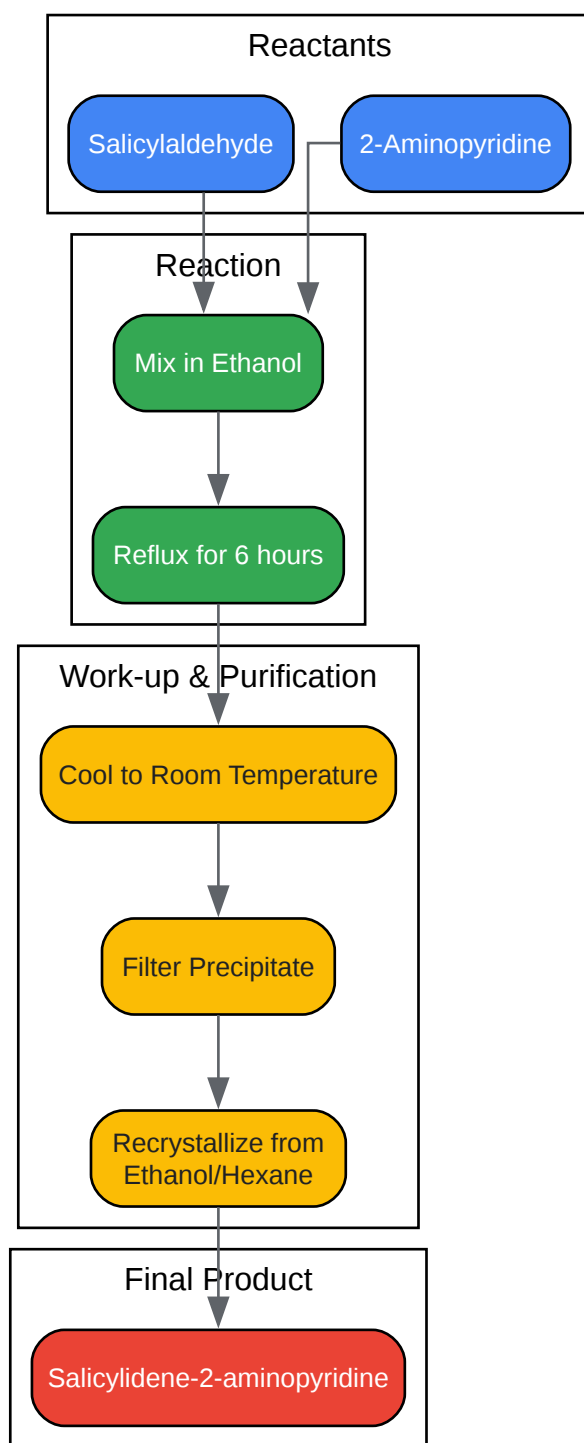
Materials:

- Salicylaldehyde (1 mmol)
- 2-Aminopyridine (1 mmol)
- Mortar and pestle
- Spatula

Procedure:

- Place 1 mmol of 2-aminopyridine and 1 mmol of salicylaldehyde in a clean, dry porcelain mortar.[\[2\]](#)
- Grind the mixture thoroughly with a pestle until it becomes a sticky mass.[\[2\]](#)
- Leave the sticky mass in the air, with occasional grinding, for a period of 2-70 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- Once the reaction is complete (as indicated by TLC), scrape the solid product from the mortar using a spatula.
- The product can be further purified by recrystallization from dilute aqueous ethanol.[\[2\]](#)

Mandatory Visualization



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Caption: Workflow for the synthesis of Salicylidene-2-aminopyridine via the reflux method.

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Phone: (601) 213-4426

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